Piperazine, 1-(cyclobutylcarbonyl)-4-phenyl-

Description

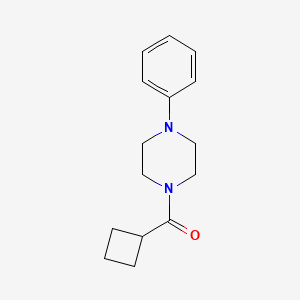

Piperazine, 1-(cyclobutylcarbonyl)-4-phenyl-, is a piperazine derivative characterized by a cyclobutylcarbonyl group at position 1 and a phenyl group at position 4 of the piperazine ring.

Properties

IUPAC Name |

cyclobutyl-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15(13-5-4-6-13)17-11-9-16(10-12-17)14-7-2-1-3-8-14/h1-3,7-8,13H,4-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDGFBIPYYSQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190507 | |

| Record name | Piperazine, 1-(cyclobutylcarbonyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

37012-01-4 | |

| Record name | Piperazine, 1-(cyclobutylcarbonyl)-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037012014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(cyclobutylcarbonyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(cyclobutylcarbonyl)-4-phenyl- typically involves the reaction of piperazine with cyclobutylcarbonyl chloride and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(cyclobutylcarbonyl)-4-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or cyclobutylcarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(cyclobutylcarbonyl)-4-phenyl- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Piperazine, 1-(cyclobutylcarbonyl)-4-phenyl- involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses. For instance, it may bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Substituent Differences

The table below highlights key structural distinctions between Piperazine, 1-(cyclobutylcarbonyl)-4-phenyl-, and related compounds:

Key Observations :

- Positional Isomerism : Unlike TFMPP or mCPP, which have aryl groups at position 1, the target compound places a phenyl group at position 4. This asymmetry may alter binding pocket interactions in biological targets.

- Steric and Electronic Effects : The cyclobutylcarbonyl group introduces rigidity and reduces basicity at the piperazine nitrogen compared to smaller substituents (e.g., methoxy or chloro) .

Key Observations :

- Serotonin Receptor Modulation : Arylpiperazines like TFMPP and mCPP are potent 5-HT agonists, while bulky substituents (e.g., cyclobutylcarbonyl) may shift activity toward antagonism, as seen with 1-NP .

- Dopaminergic Effects : Bridged piperazines (e.g., GBR 12909 analogues) show that structural rigidity improves DAT binding, suggesting that the cyclobutylcarbonyl group in the target compound could enhance selectivity for similar targets .

Physicochemical Properties

- Solubility: Electron-withdrawing groups (e.g., carbonyl) may reduce aqueous solubility relative to methoxy or amino-substituted piperazines .

Biological Activity

Piperazine derivatives, particularly Piperazine, 1-(cyclobutylcarbonyl)-4-phenyl- , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique cyclobutyl group, which influences its chemical and biological properties. Research indicates potential applications in antimicrobial and antifungal therapies, as well as in drug development for various medical conditions.

Chemical Structure and Properties

The chemical structure of Piperazine, 1-(cyclobutylcarbonyl)-4-phenyl- can be represented as follows:

- Molecular Formula : C_{13}H_{16}N_{2}O

- Molecular Weight : 220.28 g/mol

Structural Characteristics

| Feature | Description |

|---|---|

| Cyclobutyl Group | Provides unique steric and electronic properties |

| Phenyl Ring | Enhances lipophilicity and receptor interactions |

| Carbonyl Functionality | Potential for hydrogen bonding and reactivity |

Antimicrobial Properties

Research has demonstrated that Piperazine, 1-(cyclobutylcarbonyl)-4-phenyl- possesses significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as a therapeutic agent.

Table 1: Antimicrobial Activity of Piperazine Derivative

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism by which Piperazine, 1-(cyclobutylcarbonyl)-4-phenyl- exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors. This interaction can modulate cellular pathways, leading to its antimicrobial effects.

Case Study 1: Efficacy Against Fungal Infections

A study conducted on the antifungal activity of this compound revealed promising results against Candida species. The compound was tested in a controlled environment, demonstrating a significant reduction in fungal growth.

- Methodology : The study utilized a broth microdilution method to determine the MIC against various Candida strains.

- Results : The compound showed an MIC range of 16–32 µg/mL against Candida albicans and Candida glabrata.

Case Study 2: Potential in Drug Development

Another research effort focused on the synthesis of novel derivatives based on Piperazine, 1-(cyclobutylcarbonyl)-4-phenyl-. These derivatives were evaluated for their anti-inflammatory properties, particularly as inhibitors of leukotriene biosynthesis.

- Findings : Certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs, indicating a potential pathway for therapeutic development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications around the piperazine core can significantly influence biological activity. For instance:

- Increased Lipophilicity : Enhancements in lipophilicity through phenyl substitutions have been correlated with improved receptor binding.

- Chain Length Variations : Alterations in the carbon chain length attached to the piperazine ring affect the potency against specific pathogens.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Phenyl Substitution | Increased potency |

| Chain Length Variation | Optimal length enhances activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.